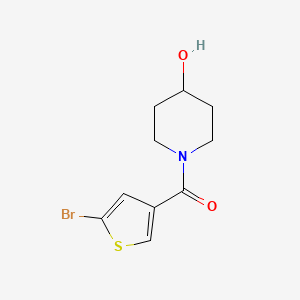

1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol

Description

Properties

IUPAC Name |

(5-bromothiophen-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-5-7(6-15-9)10(14)12-3-1-8(13)2-4-12/h5-6,8,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMBRWUNUMWSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation Using Acid Chloride

One common approach is to convert 5-bromothiophene-3-carboxylic acid into its acid chloride using reagents such as thionyl chloride (SOCl₂) with catalytic DMF. The acid chloride is then reacted with piperidin-4-ol under controlled conditions to form the desired carbonyl linkage.

- Reaction Conditions : Typically performed at room temperature or slightly elevated temperatures in an inert solvent such as dichloromethane or tetrahydrofuran.

- Base Addition : A base such as triethylamine or diisopropylethylamine is added to neutralize the HCl formed during acylation.

- Yield and Purity : This method generally affords high yields with minimal side reactions if moisture is excluded.

Coupling Reactions Using Carbodiimide or Uronium-Based Reagents

Alternatively, the direct coupling of 5-bromothiophene-3-carboxylic acid with piperidin-4-ol can be achieved using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of hydroxybenzotriazole (HOBt) and a base like DIPEA.

- Advantages : Avoids the need to isolate acid chloride intermediates; milder conditions.

- Procedure : The acid, coupling reagent, and base are mixed with piperidin-4-ol in a suitable solvent (e.g., DMF or dichloromethane), stirred at room temperature or slightly elevated temperature.

- Outcome : Provides efficient coupling with good yields and selectivity.

Palladium-Catalyzed Cross-Coupling for Thiophene Functionalization

In cases where the bromothiophene ring is introduced via a cross-coupling reaction, Suzuki-Miyaura coupling is often employed:

- Starting Materials : A boronate ester or boronic acid derivative of piperidin-4-ol or a protected variant is coupled with 5-bromothiophene-3-carbonyl halide.

- Catalysts : Pd-based catalysts such as Pd(PPh₃)₄ or PdXPhos G2.

- Bases : Potassium phosphate (K₃PO₄) or similar bases.

- Solvents : Mixtures of 1,4-dioxane and water.

- Conditions : Heating at about 80 °C for several hours under nitrogen atmosphere.

- Post-Reaction Treatment : Reduction steps or purification by flash chromatography.

- Yields : High yields (up to 99%) reported under optimized conditions.

This method is useful for constructing complex molecules where the piperidin-4-ol core is functionalized with various aryl or heteroaryl groups including bromothiophene derivatives.

Protection and Deprotection Strategies

Due to the presence of reactive hydroxyl and amine groups in piperidin-4-ol, protecting groups such as tert-butoxycarbonyl (Boc) may be employed on the nitrogen to prevent side reactions during acylation or cross-coupling steps.

- Protection : Boc protection is introduced prior to coupling.

- Deprotection : After coupling, Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane.

- Importance : Ensures selective reaction at the hydroxyl or amine site without unwanted polymerization or side reactions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid Chloride Acylation | SOCl₂, triethylamine, DCM | RT to 40 °C, inert atmosphere | 80-95 | Requires moisture-free conditions |

| Carbodiimide/Uronium Coupling | HBTU/HOBt, DIPEA, DMF or DCM | RT to 50 °C | 75-90 | Mild, avoids acid chloride isolation |

| Suzuki-Miyaura Cross-Coupling | Pd catalyst (PdXPhos G2), K₃PO₄, 1,4-dioxane/H₂O | 80 °C, 4-16 h, N₂ atmosphere | 85-99 | Efficient for arylation, requires boronate ester |

| Protection/Deprotection Strategy | Boc anhydride, TFA, DCM | RT | >95 | Protects amine during coupling steps |

Research Findings and Optimization Notes

- The Suzuki-Miyaura coupling method has been demonstrated to provide excellent yields and high purity for piperidinyl carbonyl compounds functionalized with bromothiophene rings.

- Use of PdXPhos G2 catalyst and potassium phosphate base in aqueous-organic solvent mixtures optimizes reaction efficiency and selectivity.

- Protection of the piperidine nitrogen as Boc derivative is critical to prevent side reactions during acylation or coupling, with TFA deprotection proceeding smoothly post-synthesis.

- Careful control of moisture and oxygen exclusion is necessary to maintain catalyst activity and prevent hydrolysis of reactive intermediates.

- Flash chromatography purification is typically employed to isolate the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidin-4-ol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The piperidin-4-ol scaffold is a common pharmacophore in drug discovery. Key structural variations among analogs include:

- Heterocyclic substituents (e.g., thiophene, pyrimidine, indole).

- Aromatic ring modifications (e.g., halogenation, alkylation).

- Position of hydroxyl group (piperidin-4-ol vs. piperidin-3-ol).

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Bromine in the target compound increases logP compared to non-halogenated analogs (e.g., 1-[(thiophen-3-yl)methyl]piperidin-4-ol, logP ~1.5) . This could enhance membrane permeability but may reduce aqueous solubility.

- Metabolic Stability : Piperidin-4-ol derivatives with bulky substituents (e.g., 5-methylpyrimidin-2-yl in ) show resistance to cytochrome P450 oxidation, a trait likely shared by the bromothiophene analog .

Biological Activity

1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromothiophene moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that related thiophene-linked compounds demonstrate activity against various Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | <25 | Induction of apoptosis |

| MCF-7 | <25 | Cell cycle arrest |

| PC-3 | >50 | Minimal activity observed |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to receptors on the surface of cells, modulating signaling pathways that control cell growth and apoptosis.

- Membrane Disruption: The structural properties allow it to integrate into bacterial membranes, causing permeability changes.

Study on Antimicrobial Effects

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiophene derivatives, including the compound in focus. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

Study on Anticancer Properties

In another investigation, the anticancer effects were assessed using the MTT assay across multiple cancer cell lines. The findings revealed that this compound effectively inhibited cell proliferation, particularly in liver and breast cancer cells, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

What are the common synthetic pathways for preparing 1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol?

A typical synthesis involves coupling 5-bromothiophene-3-carboxylic acid with a piperidin-4-ol derivative. For example, a method analogous to uses nucleophilic substitution or activation of the carboxylic acid (e.g., via chloroformate or carbodiimide reagents) to form the amide bond. The product is often purified via recrystallization or column chromatography. Yield optimization may require adjusting reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reactants. Post-synthesis, oxalate salt formation (common in similar piperidin-4-ol derivatives) can enhance stability and crystallinity .

Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm structural integrity, particularly the bromothiophene carbonyl group (δ ~7.5–8.5 ppm for thiophene protons) and piperidin-4-ol moiety (δ ~3.0–4.0 ppm for hydroxyl and piperidine protons) .

- Melting Point Analysis : Used to verify purity, with deviations >2°C indicating impurities (e.g., oxalate salts in melt at 199–226°C) .

- HPLC/MS : For purity assessment (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

How can receptor binding affinity and selectivity be evaluated for this compound?

Radioligand displacement assays are standard. For instance:

- Use a radiolabeled probe (e.g., 3H-LSD for serotonin receptors, as in ) to measure competitive binding in transfected cells (e.g., HEK293T).

- Calculate Ki values via Cheng-Prusoff equation from IC50 data. In , a related piperidin-4-ol compound showed 5-HT1F selectivity (Ki = 11 nM vs. 343 nM for 5-HT2B) .

- Cross-test against off-target receptors (e.g., dopamine D2 in ) to assess specificity.

What functional assays are suitable for studying its pharmacological effects?

- cAMP GloSensor Assay : To evaluate G protein-coupled receptor (GPCR) modulation. For antagonism, pre-treat cells with the compound, then measure cAMP inhibition upon agonist stimulation (e.g., serotonin EC50 = 0.1 nM in 5-HT1F-transfected cells) .

- In Vivo Glucose Tolerance Tests : Administer the compound (e.g., 200 nM, IP) and monitor insulin secretion in transplanted human islets. Note: In , a similar compound did not acutely alter glucose tolerance but improved β-cell survival .

How should researchers resolve contradictions between binding affinity and functional activity data?

- Triangulation : Combine radioligand binding, functional assays (cAMP, calcium flux), and in vivo models to confirm target engagement.

- Control for Nonspecific Effects : High concentrations (>3 μM) may interfere with assay readouts (e.g., luminescence in ). Use concentration-response curves to identify valid dose ranges .

- Statistical Validation : Apply two-way ANOVA with post-hoc corrections (e.g., Benjamini-Hochberg) to distinguish specific effects from noise .

What strategies optimize in vivo efficacy studies for β-cell modulation?

- shRNA Screening : Identify downstream targets (e.g., 5-HT1F in ) using pooled shRNA libraries in primary β-cells.

- Transplant Models : Assess compound effects on graft survival and insulin secretion in immunodeficient mice. Note: showed improved glucose tolerance via β-cell survival, not acute insulin secretion .

- Dose Regimen : Administer twice daily for 7 days to maintain therapeutic levels, as in .

Methodological Considerations

How can synthetic byproducts or impurities be minimized during scale-up?

- Coupling Reagent Selection : Use EDCI/HOBt or DCC to reduce racemization.

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) for high-purity batches (>99% per ) .

- Salt Formation : Convert the free base to a hydrochloride or oxalate salt to enhance crystallinity and stability .

What computational tools predict the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.